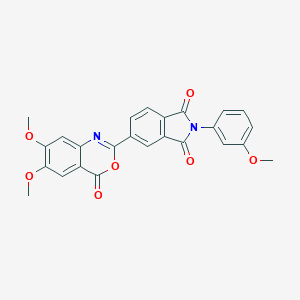
5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione, also known as DIMBOA, is a natural compound that belongs to the class of benzoxazinoids. It is widely found in cereal crops such as maize and wheat, and plays a crucial role in plant defense against pests and diseases. DIMBOA has been the subject of extensive scientific research due to its unique chemical structure and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione is not fully understood, but it is believed to involve the induction of oxidative stress and the inhibition of various enzymes and signaling pathways. In plants, 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione acts as a natural defense mechanism against pests and diseases by inhibiting the growth and development of insect larvae and fungal pathogens. In humans, 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione has been shown to inhibit the activity of various enzymes involved in inflammation and cancer development, making it a potential therapeutic agent.
Biochemical and Physiological Effects:
5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione has been found to have a wide range of biochemical and physiological effects, including the induction of oxidative stress, the inhibition of various enzymes and signaling pathways, and the modulation of gene expression. In plants, 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione has been shown to play a crucial role in plant defense against pests and diseases, by inhibiting the growth and development of insect larvae and fungal pathogens. In humans, 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities, making it a potential therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its natural origin, which makes it a safer and more environmentally friendly alternative to synthetic chemicals. Additionally, 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione is readily available in large quantities from cereal crops such as maize and wheat, making it a cost-effective option for research. However, one of the limitations of using 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its complex chemical structure, which can make it difficult to synthesize and analyze.
Direcciones Futuras
There are several potential future directions for research on 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione, including:
1. Further investigation of its mechanism of action and biochemical and physiological effects, in order to better understand its potential applications in various fields.
2. Development of new methods for synthesizing and purifying 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione, in order to improve its availability and reduce costs.
3. Exploration of its potential applications in biotechnology, such as genetic engineering and plant breeding.
4. Development of new drugs based on the structure and properties of 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione, in order to treat various diseases and disorders.
5. Investigation of its potential applications in food and nutrition, such as its antioxidant and anti-inflammatory properties.
Métodos De Síntesis
The synthesis of 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione involves several steps, including the extraction of benzoxazinoids from plant material, followed by purification and chemical modification. One of the most commonly used methods for synthesizing 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione is the Pfitzner-Moffatt oxidation of 2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione. This reaction involves the use of dimethyl sulfoxide and oxalyl chloride to convert the starting material into the desired product.
Aplicaciones Científicas De Investigación
5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in various fields, including agriculture, medicine, and biotechnology. In agriculture, it has been shown to have insecticidal, antifungal, and herbicidal properties, making it a promising natural alternative to synthetic pesticides. In medicine, 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities, making it a potential candidate for the development of new drugs. In biotechnology, 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione has been used as a tool for genetic engineering and plant breeding, as it plays a crucial role in plant defense against pests and diseases.
Propiedades
Nombre del producto |
5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione |
|---|---|
Fórmula molecular |
C25H18N2O7 |
Peso molecular |
458.4 g/mol |
Nombre IUPAC |
5-(6,7-dimethoxy-4-oxo-3,1-benzoxazin-2-yl)-2-(3-methoxyphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C25H18N2O7/c1-31-15-6-4-5-14(10-15)27-23(28)16-8-7-13(9-17(16)24(27)29)22-26-19-12-21(33-3)20(32-2)11-18(19)25(30)34-22/h4-12H,1-3H3 |
Clave InChI |
GEIGJAXUBLUQKF-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C4=NC5=CC(=C(C=C5C(=O)O4)OC)OC |
SMILES canónico |
COC1=CC=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C4=NC5=CC(=C(C=C5C(=O)O4)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-phenoxy-N-{3-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B303057.png)
![2'-{[4-(Trifluoromethoxy)phenyl]carbamoyl}biphenyl-2-carboxylic acid](/img/structure/B303060.png)


![N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B303063.png)


![4-(8-methyl-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B303070.png)
![Bis[4-(1,3-benzothiazol-2-yl)phenyl] ether](/img/structure/B303071.png)

![5-(1,3-benzothiazol-2-yl)-2-[3-(1,3-benzothiazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B303074.png)
![N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B303076.png)
![2-methyl-N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B303078.png)
